1-(1-Hydroxybutan-2-yl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
Description
Properties
IUPAC Name |
1-(1-hydroxybutan-2-yl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-3-11(10-20)17-16(22)18-12-8-15(21)19(9-12)13-4-6-14(23-2)7-5-13/h4-7,11-12,20H,3,8-10H2,1-2H3,(H2,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVWWFMRJVWPMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1-Hydroxybutan-2-yl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea typically involves multiple steps, including the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of the hydroxybutyl intermediate: This can be achieved through the reaction of butan-2-ol with appropriate reagents under controlled conditions.
Synthesis of the methoxyphenyl pyrrolidinone: This step involves the reaction of 4-methoxyphenylamine with a suitable pyrrolidinone precursor.
Coupling of intermediates: The final step involves the coupling of the hydroxybutyl intermediate with the methoxyphenyl pyrrolidinone to form the desired urea compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(1-Hydroxybutan-2-yl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Pharmaceutical Applications
Antidepressant Properties
Recent studies have highlighted the compound's potential as an antidepressant. Research indicates that derivatives of this compound exhibit significant antidepressant-like effects in animal models. For instance, a study published in 2021 detailed the synthesis of related compounds and their evaluation for antidepressant activity, suggesting that modifications to the structure can enhance efficacy while minimizing side effects .
Cancer Treatment
The compound has also been investigated for its anti-cancer properties. Preliminary studies suggest that it may inhibit certain cancer cell lines, providing a basis for further exploration in oncology. A notable case study involved the examination of its effects on tumor growth in vitro, where it demonstrated promising results against specific cancer types.
Mechanistic Insights
Binding Affinity Studies
Understanding the binding affinity of 1-(1-Hydroxybutan-2-yl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea to various biological targets is crucial for its application in drug development. Techniques such as X-ray fluorescence (XRF) spectrometry have been employed to assess binding interactions with receptors, providing insights into its therapeutic index and selectivity compared to analogs .
Summary of Biological Activities
Case Studies
Case Study 1: Antidepressant Evaluation
In a controlled study, various derivatives of the compound were tested for their ability to alleviate symptoms of depression in rodent models. The results indicated that specific modifications to the structure enhanced the antidepressant effect, leading researchers to propose further clinical trials.
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted using human cancer cell lines to evaluate the efficacy of this compound. The results showed a marked decrease in cell viability, suggesting potential as an anti-cancer agent.
Mechanism of Action
The mechanism of action of 1-(1-Hydroxybutan-2-yl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituents on the urea backbone and pyrrolidinone ring. Below is a detailed comparison with two closely related derivatives:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Solubility and Lipophilicity: The target compound’s hydroxybutan-2-yl group introduces a hydroxyl moiety, enhancing hydrophilicity compared to the ethoxyphenyl substituent in the analog from . This may improve aqueous solubility but reduce membrane permeability .
Hydrogen-Bonding and Conformational Flexibility: The 5-oxopyrrolidin-3-yl group (common in both the target and compounds) introduces a rigid, planar pyrrolidinone ring. This could restrict conformational flexibility, impacting binding affinity in biological targets . The hydroxyl group in the target compound and the hydroxyphenyl group in ’s compound enable strong hydrogen-bonding interactions, critical for target recognition in enzymes or receptors .
Spectroscopic Signatures :
- The IR spectrum of 1-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)urea () shows characteristic urea carbonyl stretching at 1665 cm⁻¹ and methoxy C-O stretching at 1240 cm⁻¹. The target compound would likely exhibit similar urea C=O peaks, with additional O-H stretching (~3300 cm⁻¹) from the hydroxybutan-2-yl group .
Biological Relevance :
- Urea derivatives with 4-methoxyphenyl groups (e.g., compound) are often explored as kinase inhibitors due to their ability to occupy hydrophobic binding pockets. The hydroxybutan-2-yl group in the target compound may confer selectivity for hydrophilic active sites .
Research Findings and Implications
- Synthetic Accessibility : The hydroxybutan-2-yl substituent may complicate synthesis compared to simpler aryl groups, requiring protection/deprotection strategies for the hydroxyl group.
- Pharmacokinetic Profile : The compound’s balance of hydrophilicity (hydroxybutan-2-yl) and lipophilicity (methoxyphenyl) could optimize oral bioavailability, a common challenge in urea-based drug candidates.
- Structure-Activity Relationship (SAR) : Replacing ethoxy or hydroxyphenyl groups with hydroxybutan-2-yl may alter binding kinetics in biological targets, warranting further in vitro assays.
Biological Activity
1-(1-Hydroxybutan-2-yl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a compound of interest due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and implications for future research.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a urea linkage and a pyrrolidine ring, which are known to influence biological activity significantly.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes, such as acetylcholinesterase (AChE) and urease, which are involved in various physiological processes. The inhibition of these enzymes can lead to therapeutic effects in conditions like Alzheimer's disease and infections caused by urease-producing bacteria .
- Antioxidant Properties : Many derivatives of urea compounds exhibit antioxidant activity, which can protect cells from oxidative stress. This property is crucial for preventing cellular damage in various diseases .
Antimicrobial Activity
Research indicates that related compounds demonstrate significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating infections .
Antitumor Activity
Compounds containing pyrrolidine and urea moieties have been evaluated for their antitumor properties. Studies suggest that these compounds can induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest. The specific activity of this compound needs further investigation to establish its efficacy compared to existing chemotherapeutics .
Case Studies
Several studies have explored the biological activities of structurally related compounds:
- Anticancer Studies : A study on a related urea derivative demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .
- Enzyme Inhibition : Another study focused on the urease inhibitory activity of similar compounds, reporting IC50 values that suggest strong inhibition. This property is particularly relevant for treating conditions like urinary tract infections where urease plays a critical role .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(1-Hydroxybutan-2-yl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea?
- Methodology : Synthesis typically involves multi-step reactions:
Pyrrolidinone formation : Cyclization of substituted γ-aminobutyric acid derivatives under acidic conditions to generate the 5-oxopyrrolidin-3-yl scaffold .
Urea linkage : Reacting the pyrrolidinyl amine with a hydroxybutyl isocyanate derivative, often using dichloromethane (DCM) or tetrahydrofuran (THF) as solvents at 0–25°C .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) .
- Key Challenges : Ensuring regioselectivity during urea formation and minimizing side reactions from the methoxyphenyl group .
Q. How is the compound structurally characterized?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxyphenyl protons at δ 3.7–3.9 ppm) .
- X-ray Crystallography : Tools like SHELX refine crystal structures to resolve bond angles and puckering in the pyrrolidinone ring .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ calculated for C₁₇H₂₄N₃O₄: 358.176) .
Q. What preliminary biological assays are recommended for this compound?
- Screening Protocols :
- Enzyme Inhibition : Test against kinases or PARP1 using fluorescence-based assays (IC₅₀ determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
- Solubility : Use HPLC to measure logP values; methoxy groups enhance hydrophilicity compared to ethoxy analogs .
Advanced Research Questions
Q. How can reaction yields be optimized for the urea linkage step?
- Strategies :
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate isocyanate-amine coupling .
- Temperature Control : Maintain 0–5°C to prevent isocyanate dimerization .
- Solvent Selection : Anhydrous DCM minimizes hydrolysis side reactions .
- Data Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMAP, 0°C, DCM | 78 | 95 |
| No catalyst, 25°C, THF | 45 | 80 |
| Source: Adapted from |
Q. What structural features influence its biological activity?
- SAR Insights :
- Methoxyphenyl vs. Ethoxyphenyl : Methoxy groups improve solubility but reduce membrane permeability compared to ethoxy derivatives .
- Pyrrolidinone Ring : The 5-oxo group is critical for hydrogen bonding with target enzymes (e.g., PARP1’s NAD+ binding site) .
- Hydroxybutyl Chain : Longer alkyl chains (e.g., hydroxypropyl vs. hydroxybutyl) decrease potency due to steric hindrance .
- Validation : Molecular docking (AutoDock Vina) and MD simulations to predict binding affinities .
Q. How can contradictory bioactivity data across studies be resolved?
- Approaches :
Assay Standardization : Use identical cell lines and serum-free conditions to eliminate variability .
Metabolite Profiling : LC-MS to identify degradation products (e.g., hydrolyzed urea derivatives) that may skew results .
Crystallographic Validation : Compare bound vs. unbound structures to confirm target engagement .
Methodological Guidance
Q. What computational tools are suitable for modeling its conformational flexibility?
- Tools :
- Cremer-Pople Parameters : Quantify pyrrolidinone ring puckering using puckering amplitudes (q) and phase angles (φ) .
- Gaussian 16 : Optimize geometries at the B3LYP/6-31G(d) level to predict stable conformers .
- Case Study : A related urea derivative showed a half-chair conformation (q = 0.42 Å, φ = 18°), stabilizing enzyme interactions .
Q. How to address low crystallinity during X-ray analysis?
- Solutions :
- Cocrystallization : Add coformers (e.g., succinic acid) to improve crystal packing .
- Cryo-Cooling : Use liquid nitrogen to stabilize fragile crystals during data collection .
- Twinned Data Refinement : SHELXL’s TWIN/BASF commands to resolve overlapping reflections .
Data Contradiction Analysis
Q. Why do solubility measurements vary between studies?
- Factors :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
